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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

BPI-9016M is a novel, orally available small-molecule inhibitor targeting both the c-Met
(hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is
aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial
role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide
provides a comprehensive overview of the preclinical and clinical antineoplastic activity of BPI-
9016M, detailing its mechanism of action, experimental protocols, and quantitative efficacy
data.

Mechanism of Action

BPI-9016M functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1]
The overexpression and aberrant activation of these receptors are implicated in the
progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By
disrupting the c-Met and AXL-mediated signaling pathways, BPI-9016M effectively inhibits the
growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of BPI-9016M. In lung
adenocarcinoma cells, treatment with BP1-9016M leads to the inactivation of phosphorylated
AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, BPI-
9016M has been shown to upregulate miR203, which in turn represses the expression of
Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]

Signaling Pathway of BPI-9016M Inhibition
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Caption: BPI-9016M inhibits c-Met and AXL, blocking downstream PI3K/AKT and
RAS/RAF/MEK/ERK pathways.

Preclinical Antineoplastic Activity

The antitumor effects of BPI-9016M have been demonstrated in various preclinical models.

In Vitro Kinase and Cell Line Inhibition

BPI-9016M and its primary active metabolites, M1 and M2-2, have shown potent inhibitory
activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the
growth of the EBC-1 lung cancer cell line.[2]

Compound Target IC50 (nM)
BPI-9016M Wild-type c-Met 6
BPI-9016M AXL Kinase 9
BPI-9016M EBC-1 Cell Line 120

M1 Wild-type c-Met 2

M1 AXL Kinase 7

M1 EBC-1 Cell Line 140

M2-2 Wild-type c-Met 12

M2-2 AXL Kinase 35

M2-2 EBC-1 Cell Line 820

Data sourced from a preclinical study.[2]

At a concentration of 0.2 uM, BPI-9016M also demonstrated significant inhibition (88-100%) of
other kinases, including KDR, DDR2, and Ron.[2]

Inhibition of Cell Proliferation, Migration, and Invasion
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In lung adenocarcinoma cell lines A549 and H1299, BPI-9016M has been shown to inhibit cell
spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and
induces cell cycle arrest in the G1 phase.[4]

In Vivo Tumor Growth Suppression

In patient-derived xenograft (PDX) models of lung adenocarcinoma, BPI-9016M significantly
suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

Clinical Antineoplastic Activity

The clinical development of BPI-9016M has primarily focused on patients with advanced
NSCLC.

Phase I First-in-Human Study (NCT02478866)

A Phase | dose-escalation study was conducted in Chinese patients with advanced NSCLC to
determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary
antitumor activity of BPI-9016M.[7][8]

Key Findings:

o Safety: The most common treatment-related adverse events (TRAES) were elevated alanine
transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation
(30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at
doses up to 800 mg once daily.[7][8]

o Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to
3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher
than that of the parent compound.[7][8]

» Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.

[71L8]
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Parameter Value

Dose Range 100 mg - 800 mg once daily (QD)
Number of Patients 20

Partial Response (PR) 1/19

Stable Disease (SD) 10/19

Maximum Tolerated Dose (MTD) Not Reached

Data from the first-in-human Phase | study.[7][8]

Phase Ib Study (NCT02929290)

A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of BPI-9016M in patients
with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14
skipping mutations.[3][9]

Key Findings:

» Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was
2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with
MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-
free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.

[°]

Patient Population ORR DCR
All Patients (n=38) 2.6% 42.1%
MET Exon 14 Skipping (n=4) 0% 75.0%

Data from the Phase Ib study.[3][9]

Experimental Protocols
Preclinical In Vitro Assays
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o Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are
seeded in 96-well plates. After adherence, cells are treated with varying concentrations of
BPI-9016M. Cell viability is assessed at specified time points using a Cell Counting Kit-8.

» Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made
through the cell monolayer with a sterile pipette tip. The cells are then treated with BPI-
9016M, and the closure of the scratch is monitored and photographed at different time
intervals to assess cell migration.[5]

o Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used.
Cells are seeded in the upper chamber in serum-free medium containing BPI1-9016M. The
lower chamber contains a medium with a chemoattractant. After incubation, non-invading
cells are removed, and invading cells on the lower surface of the membrane are fixed,
stained, and counted.[5]

o Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein
concentrations are determined, and equal amounts of protein are separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane is then incubated with primary
antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed
by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced
chemiluminescence detection system.[4]

Clinical Trial Workflow

The clinical trials for BPI-9016M generally follow a standard workflow for oncology drug
development.
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Caption: A generalized workflow for BPI-9016M clinical trials.

Conclusion

BPI-9016M has demonstrated promising antineoplastic activity in both preclinical and early-
phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its
development in cancers with dysregulation of these pathways. While the clinical efficacy
observed to date has been modest, the manageable safety profile supports further
investigation, potentially in combination with other agents or in more specifically selected
patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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